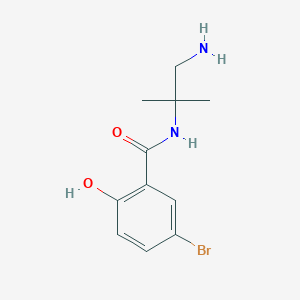
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide, also known as BIA, is a chemical compound that has been studied extensively for its potential use in scientific research. BIA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is not fully understood, but it is thought to work by modulating the activity of ion channels in cells. Specifically, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in a variety of cellular processes including pain sensation and cell proliferation.
Biochemical and Physiological Effects
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have analgesic effects, reduce oxidative stress, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide and its effects on ion channels in cells. Finally, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide could be used as a tool to study the function of ion channels in neurons and other cells, which could lead to new insights into the underlying mechanisms of various diseases.
Synthesemethoden
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-hydroxybenzoic acid with N-tert-butyl-2-amino-2-methylpropanamide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then deprotected to yield N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been studied for its potential use as a tool to study the function of ion channels in neurons. In immunology, N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide has been shown to have anti-inflammatory properties and could be used to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,13)6-14-10(16)8-5-7(12)3-4-9(8)15/h3-5,15H,6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDQMLTZAUIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-methylpropyl)-5-bromo-2-hydroxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)



![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)
![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)